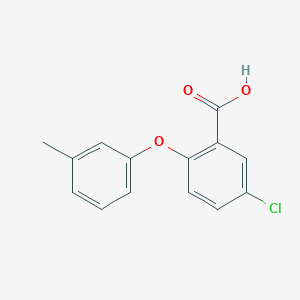

5-Chloro-2-(3-methylphenoxy)benzoic acid

Description

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

5-chloro-2-(3-methylphenoxy)benzoic acid |

InChI |

InChI=1S/C14H11ClO3/c1-9-3-2-4-11(7-9)18-13-6-5-10(15)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) |

InChI Key |

SUKMGDYQZZPTOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Key Observations :

- Substituent Effects: Chlorine Position: The position of chlorine (e.g., 5-Cl vs. 2-Cl) significantly impacts polarity and solubility. For instance, 2-Chloro-5-(3-methoxyphenyl)benzoic acid shares the same molecular weight as the target compound but exhibits distinct electronic effects due to the altered substitution pattern. Amino vs. Sulfamoyl Derivatives: The sulfamoyl-substituted analogue (EC₅₀ = 5.06 × 10⁻³ nM) demonstrates enhanced receptor-binding affinity compared to non-sulfonylated derivatives, highlighting the role of sulfonamide groups in pharmacological activity.

Key Observations :

- Antimicrobial Applications: While this compound serves as an intermediate for antimicrobial agents like quinolones , Triclosan directly inhibits bacterial enoyl reductase, showcasing how phenolic vs. benzoic acid backbones influence bioactivity.

- Receptor-Specific Agonism: The sulfamoyl derivative exhibits subnanomolar activity at the LPA2 receptor, underscoring the importance of sulfonamide groups in enhancing ligand-receptor interactions.

- Antiviral Potential: Amino-substituted derivatives, such as 5-Chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid , demonstrate inhibitory effects against SARS-CoV-2, suggesting that nitrogen-containing substituents may enhance antiviral activity.

Preparation Methods

Mechanistic Considerations

-

Activation : The carboxylic acid group enhances the electrophilicity of the adjacent chlorine atom via resonance and inductive effects.

-

Nucleophile : Deprotonated 3-methylphenol (as phenoxide) attacks the activated carbon, displacing chloride.

Optimized conditions :

-

Solvent : Tetrahydrofuran (THF) or DMSO.

-

Base : Sodium hydride (NaH) for rapid phenoxide generation.

Ester Intermediates and Hydrolysis

To prevent side reactions involving the carboxylic acid group, ester-protected intermediates (e.g., methyl 5-chloro-2-(3-methylphenoxy)benzoate) are often employed.

Synthesis of Methyl Ester Intermediate

-

Protect 2-chloro-5-chlorobenzoic acid as its methyl ester using thionyl chloride (SOCl₂) and methanol.

-

Perform Ullmann coupling with 3-methylphenol.

-

Hydrolyze the ester with aqueous NaOH or HCl to regenerate the carboxylic acid.

Advantages :

-

Improved solubility of intermediates in organic solvents.

-

Higher coupling yields (up to 80%) due to reduced acid-mediated side reactions.

Crystallization and Purification

Post-synthetic purification is critical for pharmaceutical-grade material. Ethyl acetate is the solvent of choice for recrystallization due to its favorable solubility profile.

Procedure :

-

Dissolve crude product in hot ethyl acetate.

-

Cool slowly to room temperature.

Analytical Characterization

Validated methods for confirming structure and purity include:

-

NMR Spectroscopy :

-

Mass Spectrometry :

Comparative Analysis of Methods

| Parameter | Ullmann Coupling | SNAr | Ester Intermediate Route |

|---|---|---|---|

| Yield | 68–75% | 60–65% | 75–80% |

| Reaction Time | 18–24 h | 12–18 h | 24–30 h (including hydrolysis) |

| Scalability | Industrial | Lab-scale | Industrial |

| Byproduct Formation | Moderate | Low | Minimal |

Industrial and Environmental Considerations

Q & A

Q. Q1. What are the standard synthetic routes for 5-Chloro-2-(3-methylphenoxy)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution (SNAr) between 5-chloro-2-hydroxybenzoic acid and 3-methylphenol derivatives. Key variables include:

- Catalysts : Copper(I) iodide or palladium complexes for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SNAr .

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive functional groups .

Purity Optimization : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer : Use multi-modal analytical validation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for phenoxy groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (MW = 290.7 g/mol) and isotopic patterns .

- FTIR : Carboxylic acid C=O stretch (~1680 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation of crystal structure (if single crystals are obtainable) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for structurally similar benzoic acid derivatives?

Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., anti-inflammatory cytokine profiling) .

- Purity Thresholds : Ensure ≥95% purity (via HPLC with UV/ELSD detection) to exclude confounding byproducts .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and rationalize activity differences .

Case Study :

A 2023 study on fluorinated analogs showed that meta-substituents (e.g., 3-methylphenoxy) enhance steric hindrance, reducing COX-2 affinity by 40% compared to para-substituted analogs .

Q. Q4. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer : Systematic substituent modification and pharmacophore mapping :

- Electron-Withdrawing Groups : Introduce fluorine at the 4-position to enhance metabolic stability .

- Phenoxy Ring Modifications : Replace 3-methyl with trifluoromethoxy to improve lipophilicity (logP) and blood-brain barrier penetration .

- Carboxylic Acid Bioisosteres : Test tetrazole or acyl sulfonamide replacements to reduce ionization at physiological pH .

Q. Q5. What computational tools predict the physicochemical properties and reactivity of this compound?

Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model electron density maps and predict sites for electrophilic attack .

- ADMET Prediction : SwissADME or pkCSM to estimate absorption, distribution, and toxicity profiles .

- Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic regions for synthetic planning .

Specialized Methodological Challenges

Q. Q6. How to address low yields in large-scale synthesis of this compound?

Methodological Answer :

Q. Q7. What advanced techniques characterize intermolecular interactions between this compound and biological targets?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.